2,3-difluoropropan-1-ol

Catalog No.
S6448500
CAS No.
34070-90-1
M.F
C3H6F2O
M. Wt
96.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-difluoropropan-1-ol

CAS Number

34070-90-1

Product Name

2,3-difluoropropan-1-ol

IUPAC Name

2,3-difluoropropan-1-ol

Molecular Formula

C3H6F2O

Molecular Weight

96.08 g/mol

InChI

InChI=1S/C3H6F2O/c4-1-3(5)2-6/h3,6H,1-2H2

InChI Key

DSUJAEUBQCDOIH-UHFFFAOYSA-N

Canonical SMILES

C(C(CF)F)O

2,3-Difluoropropan-1-ol is a colorless, flammable liquid with the molecular formula C3_3H6_6F2_2O. It is characterized by the presence of two fluorine atoms at the second and third carbon positions of the propanol chain, which significantly influence its chemical behavior and properties. This compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, ether, and chloroform. Due to its unique structure, 2,3-difluoropropan-1-ol serves as an important intermediate in the synthesis of various chemicals, pharmaceuticals, and polymers.

  • Oxidation: The compound can be oxidized to form difluoroacetone. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to yield difluoropropane, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can occur, leading to various derivatives depending on the nucleophile used (e.g., sodium azide or potassium cyanide).

Research on 2,3-difluoropropan-1-ol indicates potential biological activity, particularly in medicinal chemistry. Its fluorinated structure may enhance its interaction with biological targets such as enzymes and receptors. While specific biological effects are still under investigation, compounds with similar structures have shown promise in various therapeutic applications.

The synthesis of 2,3-difluoropropan-1-ol can be achieved through several methods:

  • Fluorination of Epichlorohydrin: One common method involves the reaction of epichlorohydrin with hydrogen fluoride and potassium fluoride in diethylene glycol at elevated temperatures (160-170°C). The crude product is then purified by distillation under reduced pressure.
  • Industrial Production: In industrial settings, similar reaction conditions are employed but optimized for larger scale production using continuous flow reactors to ensure high yield and purity.

2,3-Difluoropropan-1-ol finds applications across various fields:

  • Chemical Synthesis: It serves as a key intermediate in the production of pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in the development of specialty chemicals and polymers.
  • Pharmaceutical Development: Ongoing research explores its potential therapeutic uses due to its unique structural properties.

Interaction studies involving 2,3-difluoropropan-1-ol focus on its binding affinity to various biological targets. Preliminary data suggest that its fluorinated nature may enhance potency and selectivity in drug design. These studies are crucial for understanding how this compound can influence biological pathways and contribute to drug development efforts.

Several compounds share structural similarities with 2,3-difluoropropan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-Difluoro-2-propanolC3_3H6_6F2_2OContains fluorine at different positions; used in similar applications.
(R)-2-Amino-3,3-difluoropropan-1-olC3_3H6_6F2_2N OChiral structure; significant biological activity potential.
2,2-Difluoropropane-1,3-diamineC3_3H6_6F2_2N2_2Contains two amino groups; used in medicinal chemistry.
3-Bromo-1,1-difluoro-2-propanolC3_3H4_4F2_2BrOHalogenated derivative; different reactivity profile due to bromine.

Uniqueness

The uniqueness of 2,3-difluoropropan-1-ol lies in its specific arrangement of functional groups and fluorine atoms. This configuration imparts distinct chemical properties that differentiate it from similar compounds. For instance, while other difluorinated alcohols may exhibit varied reactivity profiles or biological activities due to different substituents or positions of fluorination, 2,3-difluoropropan-1-ol maintains a versatile role as an intermediate in chemical synthesis while also showing potential for further functionalization .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

96.03867113 g/mol

Monoisotopic Mass

96.03867113 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-25-2023

Explore Compound Types